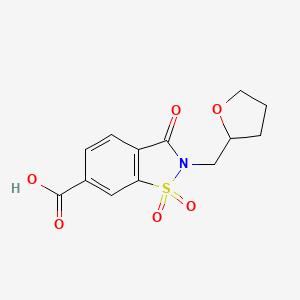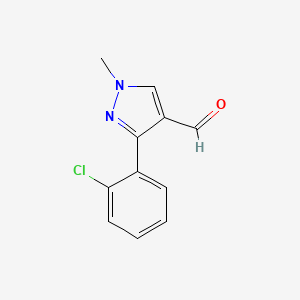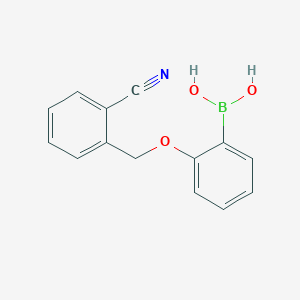
1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea
Übersicht
Beschreibung
1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea (FIPDMU) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of different fields, including biochemistry, pharmacology, and organic chemistry. FIPDMU is a useful reagent for synthesizing a variety of organic compounds and it has also been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of Derivatives
Research involving 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea includes the synthesis and characterization of various chemical derivatives. For instance, its role in the preparation of 2-Fluoro-4-methoxyaniline through Ullman Methoxylation demonstrates its utility in producing halogen compounds, ethers, and amines, highlighting its versatility in organic synthesis (Ragan et al., 2003).
2. Reactivity and Synthesis of N-Heterocycles
The compound is also relevant in studying the lithiation of N′-aryl-N,N-dimethylureas. The variation in lithiation site with different ring substituents demonstrates its reactivity and application in synthesizing N-heterocycles, an important class of compounds in medicinal chemistry and materials science (Smith et al., 1999).
3. Analysis of Intermolecular Interactions
In the field of crystallography, the analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, which includes fluoro derivatives, has been conducted. This research aids in understanding the structural and energetics characteristics of these interactions, essential for the design of new materials and pharmaceuticals (Shukla et al., 2014).
4. Photodehalogenation Studies
The compound has been studied in the context of photodehalogenation of haloanilines. This research is crucial in understanding the formation of phenyl cations and benzynes, which has implications in synthetic chemistry and the development of phototoxic drugs (Protti et al., 2012).
5. Conformations of Heterocycles
Research on the conformations of saturated six-membered-ring phosphorus heterocycles, including the study of fluoro-phenyl derivatives, provides insights into their molecular structures. This knowledge is essential for the synthesis and application of these compounds in various fields like pharmaceuticals and agrochemicals (Bentrude et al., 1991).
6. Development of Fluorogenic Sensors
The development of highly selective and dual responsive test paper sensors for metal ions, where derivatives including fluoro compounds are used, showcases the application of this compound in environmental monitoring and analytical chemistry (Das et al., 2012).
Eigenschaften
IUPAC Name |
3-(2-fluoro-4-iodophenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O/c1-13(2)9(14)12-8-4-3-6(11)5-7(8)10/h3-5H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLAGASDUZVLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate](/img/structure/B1416874.png)
![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclopentyl}methanamine](/img/structure/B1416877.png)



![Methyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1416885.png)


amine](/img/structure/B1416889.png)



![[4-(Cyclohexylmethoxy)phenyl]boronic acid](/img/structure/B1416895.png)